molecular formula C9H19NO4 B1337780 2-(N-Boc-aminooxy)-2-methylpropan-1-ol CAS No. 211812-04-3

2-(N-Boc-aminooxy)-2-methylpropan-1-ol

Cat. No. B1337780
CAS RN: 211812-04-3
M. Wt: 205.25 g/mol
InChI Key: ZOGLEOIAQNHQHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Aminooxy)ethanol”, a related compound, includes an aminooxy functional group and an ethanol group . The exact molecular structure of “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” is not provided in the available information.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Aminooxy)ethanol”, a related compound, include a molecular weight of 77.08 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The specific properties of “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” are not provided in the available information.

Scientific Research Applications

Selective Binding to GLUT5 Transporter

This compound has been utilized in the synthesis of novel C-3-modified 2,5-anhydro-D-mannitol analogs aimed at selectively binding to the GLUT5 transporter . This is particularly significant in cancer research, as GLUT5 is the principal fructose transporter in most cancer cells and its mRNA levels are elevated in human breast cancer. The selective targeting of GLUT5 offers an alternative strategy for early detection and treatment of certain cancers.

Synthesis of Hexose Mimics

In the pursuit of understanding hexose-GLUT interactions, “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” has been used to synthesize fructose mimics based on the 2,5-anhydromannitol scaffold . These mimics have shown low millimolar IC50 values against high-affinity fructose-based probes in murine EMT6 breast cancer cells, providing a pathway for the development of new diagnostic tools and therapeutic agents.

Lysophosphatidic Acid Analogues

The compound serves as a key intermediate in the synthesis of sn-2-aminooxy analogues of lysophosphatidic acid . These analogues have potential applications in pharmacology and cell biology, particularly in the study of cell signaling pathways that influence cancer progression and metastasis.

Drug Design and Development

“tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate” is involved in the preparation of various pharmaceutical compounds. For instance, it has been used in methods for preparing specific carbamate derivatives that have potential therapeutic applications .

Protecting Group in Organic Synthesis

As a Boc-protected aminooxy compound, it is widely used as a protecting group in organic synthesis. This allows for the selective deprotection of amines in the presence of other functional groups, which is crucial in multi-step synthetic processes .

Molecular Dynamics Simulations

The compound has been used in molecular dynamics (MD) simulations to gain better insight into the interactions between hexoses and GLUT transporters . This computational approach helps in the rational design of compounds with improved selectivity and efficacy.

Safety and Hazards

The safety and hazards associated with “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” are not specified in the available information .

properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGLEOIAQNHQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445705
Record name 2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Boc-aminooxy)-2-methylpropan-1-ol

CAS RN

211812-04-3
Record name 2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(N-Boc-aminooxy)isobutyric acid ethyl ester (2.35 g, 9.5 mmol) in anhydrous ethyl ether (100 mL) at 0° C. under nitrogen was added 1.0 M lithiumtetrahydroaluminate in tetrahydrofuran (17.1 mL, 17 mmol), and the reaction mixture stirred at 0° C. for 5 hours. The reaction mixture was quenched with water (25 mL) and allowed to warm to room temperature. The suspension was filtered and the residue washed with diethyl ether and layers separated. The organic extract was dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a white solid (1.94 g, 99%). 1H NMR (CDCl3, 400 MHz) 3.40 (s, 2H), 1.50 (s, 9H), 1.20 (s, 6H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

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